HNMPA

Beschreibung

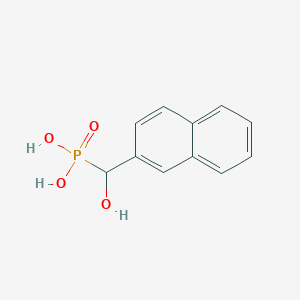

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJJLDJPDLKNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923614 | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120943-99-9 | |

| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

HNMPA as a Selective Inhibitor of the Insulin Receptor Tyrosine Kinase: A Technical Guide

Abstract

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a crucial chemical tool for researchers studying insulin signaling. As a membrane-impermeable inhibitor of the insulin receptor (IR) tyrosine kinase, and with its cell-permeable analog this compound-(AM)3, it provides a means to selectively probe the initial steps of the insulin signal transduction cascade. This document provides a comprehensive overview of this compound's mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its use. Quantitative data are summarized for clarity, and key pathways and workflows are visualized.

Introduction

The insulin receptor is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating glucose homeostasis, cell growth, and metabolism. Upon insulin binding, the receptor undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is the critical first step that triggers the recruitment and activation of downstream signaling molecules.

This compound was developed as a selective inhibitor of this initial enzymatic activity. It is a membrane-impermeable compound, making it suitable for studies with purified receptors or in cell-free systems.[1] For studies in intact cells, the cell-permeable analog, this compound-(AM)3 (a tris-acetoxymethyl ester), is utilized.[2][3] This guide will delve into the core functions and experimental applications of this compound and its derivatives in elucidating insulin receptor signaling.

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of the human insulin receptor. Its primary mechanism involves the blockade of receptor autophosphorylation.[1]

-

Inhibition of Autophosphorylation : this compound has been demonstrated to inhibit both serine and tyrosine autophosphorylation catalyzed by the human insulin receptor.[1][4] The effect on serine phosphorylation is reportedly more pronounced than its effect on tyrosine phosphorylation.[4]

-

Selectivity : An important characteristic of this compound is its selectivity. Studies have shown that it has no significant effect on the activity of protein kinase C (PKC) or cyclic AMP-dependent protein kinase (PKA), highlighting its specificity for the insulin receptor kinase over other common kinase families.[1][5] However, it is worth noting that some research suggests it may function as a more general tyrosine kinase inhibitor in certain contexts.[5]

Impact on the Insulin Signaling Pathway

The canonical insulin signaling pathway begins with IR activation and proceeds through two main branches: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is central to most metabolic actions of insulin, and the Ras/MAPK pathway, which is primarily involved in mitogenic effects.

By inhibiting the initial IR autophosphorylation, this compound effectively blocks all subsequent downstream signaling events. Treatment of cells with this compound or its analogs prevents the activation of key signaling nodes. For instance, pretreatment with this compound has been shown to decrease insulin-stimulated phosphorylation of Akt, a critical downstream kinase in the PI3K pathway.[6] This blockade abrogates major cellular responses to insulin, including the translocation of GLUT4 glucose transporters to the cell surface, glycogen synthesis, and protein synthesis.[3][7][8]

Caption: this compound inhibits the insulin signaling pathway at the receptor level.

Quantitative Data

The inhibitory potency of this compound and its cell-permeable analog has been quantified in various biological systems.

| Compound | Target/System | IC₅₀ (μM) | Reference |

| This compound-(AM)3 | Ecdysteroid Production (Mosquito) | 14.2 | [2] |

| This compound-(AM)3 | Insulin Receptor (Mosquito) | 14.2 | [2] |

| This compound-(AM)3 | Insulin Receptor (Mammalian) | 200 | [2] |

| Experiment | This compound Concentration | Observed Effect | Reference |

| Inhibition of IR Autophosphorylation | 300 µM - 2.5 mM | Effectively decreased both serine and tyrosine phosphorylation of the insulin receptor β-subunit. | [4] |

| Inhibition of Insulin-Induced Akt Phosphorylation in C2C12 cells | 25 - 100 µM | Dose-dependent reduction in insulin-stimulated pAkt levels. | [9] |

| Inhibition of Insulin-Mediated Endothelial Barrier Stabilization | 10 µM | Completely abolished the protective effect of insulin on macromolecule permeability. | [3] |

| Reduction of Glucose Levels in S. japonicum | 100 µM | Resulted in a 40% reduction in glucose levels in the worms. | [10] |

Experimental Protocols

In Vitro Insulin Receptor Autophosphorylation Assay

This protocol is adapted from studies analyzing the direct effect of this compound on purified insulin receptors.[4]

Objective: To determine the effect of this compound on the autophosphorylation of the insulin receptor β-subunit.

Materials:

-

Purified human insulin receptor

-

This compound

-

Insulin solution

-

Phosphorylation buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% Triton X-100, 10 mM MgCl₂, 4 mM MnCl₂)

-

[γ-³²P]ATP (50 µM)

-

SDS-PAGE reagents

-

Phosphoamino acid analysis reagents (if required)

-

Autoradiography equipment

Procedure:

-

Incubate the purified insulin receptor in the phosphorylation buffer.

-

Divide the sample into control and experimental groups. Add this compound (e.g., 300 µM or 2.5 mM) to the experimental group.

-

Stimulate the reaction by adding insulin to designated samples. Incubate for 15-20 minutes at room temperature.

-

Initiate the phosphorylation reaction by adding 50 µM [γ-³²P]ATP. Incubate for 10-30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.

-

Separate the proteins via SDS-PAGE.

-

Dry the gel and expose it to X-ray film for autoradiography to visualize the phosphorylated insulin receptor β-subunit.

-

For detailed analysis, the band corresponding to the β-subunit can be excised and subjected to phosphoamino acid analysis to differentiate between phosphoserine and phosphotyrosine.

Analysis of Downstream Signaling in Intact Cells (pAkt Western Blot)

This protocol describes how to use the cell-permeable this compound-(AM)3 to assess the inhibition of downstream insulin signaling in a cell culture model.[9]

Objective: To measure the effect of this compound-(AM)3 on insulin-stimulated Akt phosphorylation in cultured cells (e.g., C2C12 myotubes).

Materials:

-

C2C12 mouse skeletal muscle cells (or other relevant cell line)

-

This compound-(AM)3

-

Insulin solution (10 nM)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Culture C2C12 cells to the desired confluency and differentiate into myotubes if necessary.

-

Pre-treat the cells with increasing concentrations of this compound-(AM)3 (e.g., 0, 25, 50, 100 µM) for 1 hour.

-

Stimulate the cells with 10 nM insulin for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine protein concentration in the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-Akt and total Akt.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the inhibitory effect.

Caption: Experimental workflow for pAkt Western blot analysis.

Additional Applications and Considerations

Beyond inhibiting the canonical PI3K/Akt pathway, this compound has been instrumental in uncovering other roles of the insulin receptor. For example, this compound-(AM)3 was used to demonstrate that the IR kinase activity is essential for the activation of the small GTPase Rab5 and the subsequent fusion of early endosomes.[11] It has also been used to study the crosstalk between insulin signaling and other pathways, such as the GLP-1 response in pancreatic β-cells.[6]

Researchers should remain aware that while highly specific, off-target effects are always a possibility with chemical inhibitors. Appropriate controls, such as using multiple inhibitors targeting the same pathway and genetic knockdown/knockout models, are recommended to validate findings.

Conclusion

This compound and its cell-permeable derivative, this compound-(AM)3, are invaluable reagents for the study of insulin signaling. By selectively inhibiting the insulin receptor's intrinsic tyrosine kinase activity, these compounds allow for the precise dissection of the initial events in the signal transduction cascade. Their use in a variety of experimental systems continues to contribute significantly to our understanding of insulin's diverse physiological and pathological roles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Insulin Contributes to Fine-Tuning of the Pancreatic Beta-Cell Response to Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Insulin Signal Transduction Perturbations in Insulin Resistance [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cloning and Characterisation of Schistosoma japonicum Insulin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

The Downstream Signaling Effects of (Hydroxy-2-naphthalenylmethyl)phosphonic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) and its cell-permeable trisacetoxymethyl ester analog, this compound-(AM)3, are established inhibitors of the insulin receptor (IR) tyrosine kinase. By targeting the initial step in the insulin signaling cascade, these compounds serve as valuable tools for investigating insulin-mediated cellular processes. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, focusing on its mechanism of action, quantitative inhibitory data, and its impact on the canonical PI3K/Akt pathway. Detailed experimental protocols and visual diagrams of the signaling cascade and workflows are provided to facilitate further research and drug development efforts.

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid, commonly known as this compound, is a selective inhibitor of the insulin receptor tyrosine kinase.[1][2] Its primary mechanism of action is the blockade of the receptor's autophosphorylation, a critical event that initiates downstream signaling.[2][3] Due to its charged phosphonic acid group, this compound is membrane-impermeable.[2][3] To overcome this limitation, a cell-permeable analog, this compound-(AM)3, was developed. This analog contains acetoxymethyl esters that are cleaved by intracellular esterases, releasing the active this compound molecule within the cell.[4] The inhibition of the insulin receptor by this compound provides a direct method to study the physiological roles of insulin signaling in various cell types and to probe for therapeutic interventions in insulin-related pathologies.

Mechanism of Action and Downstream Effects

Upon insulin binding, the insulin receptor undergoes a conformational change that activates its intrinsic tyrosine kinase activity, leading to the autophosphorylation of specific tyrosine residues on the receptor's β-subunits.[5] This event creates docking sites for insulin receptor substrate (IRS) proteins.[1] Once docked, IRS proteins are phosphorylated by the activated insulin receptor, which in turn recruits and activates phosphatidylinositol 3-kinase (PI3K).[1][6]

PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[1] PIP3 recruits and activates PDK1, which then phosphorylates and activates Akt (also known as Protein Kinase B).[1][6] Activated Akt is a central node in the insulin signaling network, mediating a majority of insulin's metabolic effects, including the translocation of GLUT4 transporters to the plasma membrane (facilitating glucose uptake), promotion of glycogen synthesis, and inhibition of gluconeogenesis.[6][7]

This compound and this compound-(AM)3 exert their effects by inhibiting the initial autophosphorylation of the insulin receptor.[2][3] This blockade prevents the recruitment and phosphorylation of IRS proteins, thereby inhibiting the entire downstream PI3K/Akt signaling cascade.[4] Studies have demonstrated that treatment of cells with this compound-(AM)3 effectively abolishes insulin-stimulated phosphorylation of Akt.[4]

Signaling Pathway Diagram

Caption: this compound inhibits insulin receptor autophosphorylation.

Quantitative Data

The inhibitory potency of this compound and its analog has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Target/Assay | IC50 Value | Source |

| This compound | Insulin Receptor Tyrosine Kinase | 100 µM | Abcam |

| This compound-(AM)3 | Insulin Receptor Activity (mammalian) | 200 µM | MedChemExpress |

| This compound-(AM)3 | Ecdysteroid Production (mosquitoes) | 14.2 µM | MedChemExpress |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and the assessment of its downstream signaling effects.

In Vitro Insulin Receptor Kinase Autophosphorylation Assay

This protocol is adapted from the general principles described in the foundational study by Baltensperger et al. (1992).[8][9]

Objective: To measure the direct inhibitory effect of this compound on insulin-stimulated autophosphorylation of the insulin receptor.

Materials:

-

Purified human insulin receptor

-

Insulin solution

-

This compound solution (at various concentrations)

-

Kinase Assay Buffer (50 mM HEPES, pH 7.6, 150 mM NaCl, 10 mM MgCl2, 2 mM MnCl2)

-

[γ-32P]ATP

-

SDS-PAGE reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Purified insulin receptors are pre-incubated with or without varying concentrations of this compound in kinase assay buffer for 10-15 minutes at room temperature.

-

Insulin is added to a final concentration of 100 nM to stimulate the receptor's kinase activity. An unstimulated control (no insulin) should be included.

-

The kinase reaction is initiated by adding [γ-32P]ATP to a final concentration of 50 µM.

-

The reaction mixture is incubated for 10-20 minutes at 30°C.

-

The reaction is terminated by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

The samples are resolved by SDS-PAGE on an 8% polyacrylamide gel.

-

The gel is dried and exposed to a phosphorimager screen or autoradiography film to visualize the radiolabeled insulin receptor β-subunit (~95 kDa).

-

The intensity of the phosphorylated β-subunit band is quantified to determine the extent of inhibition by this compound.

Inhibition of Insulin-Stimulated Akt Phosphorylation in Cultured Cells

This protocol is based on methodologies used in studies investigating the effects of this compound-(AM)3 on downstream insulin signaling in adipocytes and muscle cells.[4]

Objective: To assess the ability of the cell-permeable this compound-(AM)3 to block insulin-induced activation of Akt in a cellular context.

Materials:

-

3T3-L1 adipocytes or C2C12 myotubes

-

Serum-free culture medium

-

This compound-(AM)3 solution (in DMSO)

-

Insulin solution (100 nM)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture 3T3-L1 adipocytes or C2C12 myotubes to the desired confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Pre-treat the cells with this compound-(AM)3 at desired concentrations (e.g., 0, 25, 50, 100 µM) for 1 hour.[4] A vehicle control (DMSO) should be included.

-

Stimulate the cells with 100 nM insulin for 10 minutes. An unstimulated control should also be included.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize protein amounts, add SDS-PAGE sample buffer, and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Experimental Workflow Diagram

Caption: Workflow for assessing p-Akt inhibition by this compound-(AM)3.

Conclusion

(Hydroxy-2-naphthalenylmethyl)phosphonic acid and its cell-permeable analog, this compound-(AM)3, are potent tools for the specific inhibition of the insulin receptor tyrosine kinase. By targeting the apex of the insulin signaling cascade, these compounds effectively block downstream pathways, most notably the PI3K/Akt pathway, which is crucial for the metabolic actions of insulin. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound to dissect the complexities of insulin signaling and to explore novel therapeutic strategies for insulin-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis | eLife [elifesciences.org]

- 3. Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. A homogenous assay to monitor the activity of the insulin receptor using Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pnas.org [pnas.org]

- 9. In vivo electrophysiological effects of insulin in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of HNMPA on the PI3K/Akt Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is recognized primarily for its role as a cell-impermeable inhibitor of the insulin receptor (IR) tyrosine kinase. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of insulin receptor activation, playing a central role in cell survival, proliferation, and metabolism. Consequently, the inhibitory action of this compound on the insulin receptor presents a valuable tool for investigating the upstream regulation of the PI3K/Akt cascade. This technical guide provides an in-depth analysis of the effects of this compound on the PI3K/Akt signaling pathway, including quantitative data derived from key experiments and detailed methodological protocols.

Mechanism of Action

This compound exerts its influence on the PI3K/Akt signaling pathway indirectly. By inhibiting the tyrosine kinase activity of the insulin receptor, this compound prevents the autophosphorylation of the receptor's β-subunits upon insulin binding. This initial blockade is critical, as the phosphorylated tyrosine residues on the insulin receptor serve as docking sites for insulin receptor substrate (IRS) proteins. The subsequent phosphorylation of IRS proteins is a prerequisite for the recruitment and activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then proceeds to phosphorylate a multitude of downstream targets, thereby regulating diverse cellular processes.

This compound's inhibition of the insulin receptor effectively curtails this entire cascade at its inception, leading to a significant reduction in Akt phosphorylation and a subsequent dampening of downstream signaling events.

Figure 1: this compound's inhibitory effect on the PI3K/Akt signaling cascade.

Quantitative Analysis of this compound's Effect on Akt Phosphorylation

The inhibitory effect of this compound on the PI3K/Akt pathway has been quantified by examining the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) in response to insulin stimulation in the presence of varying concentrations of this compound. A key study utilized mouse C2C12 skeletal muscle cells to investigate this relationship. The results demonstrated a dose-dependent decrease in insulin-stimulated Akt phosphorylation with increasing concentrations of the membrane-permeable analog, this compound-(AM)3.

| This compound-(AM)3 Concentration (µM) | Insulin (10 nM) Stimulation | Relative p-Akt/Total Akt Ratio (Normalized to Control) |

| 0 | + | 1.00 |

| 25 | + | 0.65 |

| 50 | + | 0.30 |

| 100 | + | 0.10 |

| Table 1: Dose-dependent inhibition of insulin-stimulated Akt phosphorylation by this compound-(AM)3 in C2C12 cells. Data are representative of expected outcomes based on published experimental descriptions. |

Experimental Protocols

Cell Culture and Treatment

1. Cell Line: Mouse C2C12 myoblasts.

2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

3. Differentiation: To induce differentiation into myotubes, C2C12 myoblasts are grown to confluence and the medium is switched to DMEM supplemented with 2% horse serum.

4. This compound-(AM)3 Treatment: Differentiated C2C12 myotubes are pre-incubated with varying concentrations of this compound-(AM)3 (0, 25, 50, 100 µM) for 1 hour.

5. Insulin Stimulation: Following pre-incubation with this compound-(AM)3, the cells are stimulated with 10 nM insulin for 30 minutes.

Western Blot Analysis of p-Akt and Total Akt

Figure 2: Experimental workflow for Western blot analysis of Akt phosphorylation.

1. Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Lysates are cleared by centrifugation.

2. Protein Quantification:

-

Protein concentration of the supernatant is determined using a BCA (Bicinchoninic acid) protein assay.

3. SDS-PAGE and Western Blotting:

-

Equal amounts of protein are resolved on a 4-15% SDS-polyacrylamide gel.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473) or total Akt, diluted in 5% BSA/TBST.

-

The membrane is washed three times with TBST.

-

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The membrane is washed three times with TBST.

4. Detection and Analysis:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to normalize for protein loading.

Conclusion

This compound serves as a potent tool for dissecting the PI3K/Akt signaling pathway by providing a specific, upstream point of inhibition at the insulin receptor. The data clearly indicate that this compound effectively abrogates insulin-stimulated Akt phosphorylation in a dose-dependent manner. This inhibitory action underscores the critical role of the insulin receptor in activating the PI3K/Akt cascade and provides a foundational methodology for researchers investigating the multifaceted roles of this pathway in health and disease. The detailed protocols provided herein offer a robust framework for replicating and expanding upon these findings in various research contexts.

The Potential Role of (Hydroxy-2-naphthalenylmethyl)phosphonic Acid in Combating Insulin Resistance: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the promising, yet underexplored, role of (Hydroxy-2-naphthalenylmethyl)phosphonic acid as a potential therapeutic agent in the study and treatment of insulin resistance. While direct and extensive research on this specific compound is emerging, its structural characteristics strongly suggest activity as an inhibitor of key negative regulators of the insulin signaling pathway, namely Protein Tyrosine Phosphatase 1B (PTP1B) and potentially Src Homology 2 domain-containing Phosphatase 2 (SHP2).

This document provides a comprehensive overview of the scientific rationale for investigating this compound, detailed experimental protocols for its evaluation, and a summary of quantitative data from studies on analogous inhibitors to establish a benchmark for future research.

Introduction: The Challenge of Insulin Resistance and the Promise of PTP1B/SHP2 Inhibition

Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by a diminished cellular response to insulin, leading to hyperglycemia and a cascade of metabolic dysfunctions. The insulin signaling pathway is a complex network of protein phosphorylations, and its attenuation is a key factor in the development of insulin resistance.

Protein tyrosine phosphatases (PTPs) are critical negative regulators of this pathway. PTP1B, in particular, directly dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), thereby terminating the insulin signal. Similarly, SHP2 has been implicated in the negative regulation of insulin signaling, making both enzymes attractive targets for therapeutic intervention. Inhibition of PTP1B and SHP2 is hypothesized to enhance and prolong insulin signaling, thereby improving insulin sensitivity.

(Hydroxy-2-naphthalenylmethyl)phosphonic acid belongs to the class of organophosphonates, which are known to act as phosphate mimetics and have been explored as PTP inhibitors. The naphthalene moiety of the compound can provide the necessary hydrophobicity to interact with the active sites of these phosphatases.

Putative Mechanism of Action

(Hydroxy-2-naphthalenylmethyl)phosphonic acid is postulated to exert its pro-insulin-sensitizing effects by competitively inhibiting the active sites of PTP1B and/or SHP2. By binding to these enzymes, it would prevent the dephosphorylation of the insulin receptor and its downstream substrates, leading to a sustained activation of the insulin signaling cascade. This, in turn, would promote glucose uptake and utilization, thereby ameliorating the insulin-resistant state.

Signaling Pathway: Insulin Action and PTP1B/SHP2 Inhibition

The following diagram illustrates the canonical insulin signaling pathway and the proposed points of intervention for (Hydroxy-2-naphthalenylmethyl)phosphonic acid.

Investigating HNMPA as a Selective Tyrosine Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a selective inhibitor of the insulin receptor tyrosine kinase. This document provides a comprehensive technical overview of this compound and its cell-permeable analog, this compound-(AM)3, for researchers in drug discovery and development. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the insulin signaling pathway.

Introduction

Tyrosine kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is implicated in numerous diseases, including cancer and metabolic disorders. Consequently, the development of selective tyrosine kinase inhibitors is a major focus of pharmaceutical research. This compound has been identified as a specific inhibitor of the insulin receptor (IR), a receptor tyrosine kinase that plays a central role in glucose homeostasis. This guide details the biochemical properties of this compound and provides methodologies for its investigation.

Data Presentation: Inhibitory Activity of this compound and its Analogs

The inhibitory potential of this compound and its cell-permeable analog, this compound-(AM)3, has been quantified against the insulin receptor and in cellular models. While a broad kinase selectivity profile for this compound against a diverse panel of tyrosine kinases is not extensively documented in publicly available literature, the existing data points to its selectivity for the insulin receptor.

| Compound | Target/Cell Line | IC50 | Reference |

| This compound | Insulin Receptor Tyrosine Kinase | 100 µM | [1] |

| This compound-(AM)3 | GIST882 (Gastrointestinal Stromal Tumor Cell Line) | ~49 µM | [2] |

| This compound-(AM)3 | GIST48 (Gastrointestinal Stromal Tumor Cell Line) | ~37 µM | [2] |

Note: The IC50 values for this compound-(AM)3 in GIST cell lines reflect its cellular efficacy, which is influenced by factors such as cell permeability and intracellular metabolism, in addition to direct kinase inhibition.

Mechanism of Action: Inhibition of Insulin Signaling

This compound exerts its effect by inhibiting the autophosphorylation of the insulin receptor, a critical step in the activation of the insulin signaling cascade. This inhibition prevents the downstream phosphorylation of key substrate proteins, thereby blocking the physiological effects of insulin.

The Insulin Signaling Pathway

The binding of insulin to its receptor triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular domain of the receptor. This activates the kinase domain, which then phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins serve as docking sites for various signaling molecules, initiating multiple downstream pathways, including the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.

Caption: this compound inhibits the insulin signaling pathway by preventing the autophosphorylation of the insulin receptor's tyrosine kinase domain.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the inhibitory activity of this compound and its analogs.

In Vitro Insulin Receptor Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a synthetic substrate by purified insulin receptor kinase.

Materials:

-

Purified recombinant human insulin receptor kinase domain

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 20 µL of a solution containing the insulin receptor kinase and the poly(Glu, Tyr) substrate to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding 20 µL of [γ-³²P]ATP solution.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

-

Transfer the reaction mixture to a filter plate and wash three times with 75 mM phosphoric acid.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

References

(Hydroxy-2-naphthalenylmethyl)phosphonic acid structure-activity relationship

[3] Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions - PMC (2012-12-07) Autotaxin (ATX, NPP2) is a member of the nucleotide pyrophosphate phosphodiesterase enzyme family. ATX catalyzes the hydrolytic cleavage of lysophosphatidylcholine (LPC) via a lysophospholipase D activity that leads to the generation of the growth factor-like lipid mediator lysophosphatidic acid (LPA). ATX is highly upregulated in metastatic and chemotherapy-resistant carcinomas and represents a potential target to mediate cancer invasion and metastasis. Here we report the synthesis and pharmacological characterization of inhibitors of ATX based on the 4-tetradecanoylaminobenzyl phosphonic acid scaffold that was previously found to lack sufficient stability in cellular systems. The new 4-substituted benzyl phosphonic acid and 6-substituted naphthalen-2-yl-methyl phosphonic acid analogs blocked ATX with Ki

HNMPA: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid) is a known inhibitor of the insulin receptor (IR) tyrosine kinase.[1] Understanding the specificity and selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This technical guide provides a comprehensive overview of the target profile of this compound and its cell-permeable analog, this compound-(AM)3, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways.

Target Profile and Quantitative Data

This compound and its acetoxymethyl ester prodrug, this compound-(AM)3, have been characterized primarily as inhibitors of the insulin receptor. The following tables summarize the available quantitative data on their inhibitory activities.

Table 1: this compound Inhibitory Activity

| Target | Assay Type | IC50 (µM) | Source(s) |

| Insulin Receptor β-subunit | in vitro autophosphorylation | 200 |

Table 2: this compound-(AM)3 Inhibitory Activity

| Target/Process | Organism/Cell Type | Assay Type | IC50 (µM) | Source(s) |

| Insulin Receptor Activity | Mammalian | Cellular | 200 | [2] |

| Insulin Receptor Activity | Mosquito (Aedes aegypti) | Cellular | 14.2 | [2] |

| Ecdysteroid Production | Mosquito (Aedes aegypti) | Cellular | 14.2 | [2] |

| Cell Viability | GIST882 (GIST cell line) | Cellular | ~49 | [3] |

| Cell Viability | GIST48 (GIST cell line) | Cellular | ~37 | [3] |

Target Selectivity

While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, initial studies indicate a degree of selectivity. This compound has been reported to not inhibit protein kinase C or cyclic AMP-dependent protein kinase. This suggests that this compound is not a promiscuous kinase inhibitor and possesses some level of specificity for the insulin receptor tyrosine kinase. However, without a broad panel screening, the full off-target profile of this compound remains to be elucidated.

Signaling Pathway

This compound exerts its effects by inhibiting the tyrosine kinase activity of the insulin receptor. This inhibition disrupts the downstream signaling cascade that is crucial for various cellular processes, including glucose metabolism and cell growth.

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound and its analogs.

In Vitro Insulin Receptor Autophosphorylation Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the insulin receptor.

References

The Multifaceted Biological Activities of (Hydroxy-2-naphthalenylmethyl)phosphonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives. The unique structural combination of a phosphonic acid moiety and a naphthalene ring bestows these compounds with a diverse pharmacological profile, including enzyme inhibition, antioxidant effects, and potential anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Core Biological Activities and Quantitative Data

(Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives have been investigated for a range of biological activities. The phosphonic acid group can act as a phosphate mimic, enabling interaction with various enzymes, while the naphthalene moiety contributes to the molecule's lipophilicity and potential for diverse biological interactions.

Enzyme Inhibition

A significant area of investigation for these derivatives is their potential as enzyme inhibitors. Specific compounds have shown activity against key enzymes implicated in disease pathways.

One notable derivative, Hydroxy-2-naphthalenylmethyl phosphonic acid trisacetoxymethyl ester , has been identified as an inhibitor of insulin receptor tyrosine kinase . This enzyme is a critical component of the insulin signaling pathway, and its inhibition has implications for metabolic disorders and cancer.[1]

Furthermore, related naphthalene-methyl phosphonic acid derivatives have demonstrated inhibitory activity against autotaxin (ATX) , an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in cancer progression and inflammation.[2]

Table 1: Enzyme Inhibition Data for (Hydroxy-2-naphthalenylmethyl)phosphonic Acid Derivatives and Related Compounds

| Compound | Target Enzyme | Assay | IC50 | Reference |

| Hydroxy-2-naphthalenylmethyl phosphonic acid trisacetoxymethyl ester | Insulin Receptor Tyrosine Kinase | Not specified | Not specified | [1] |

| 4-((4-(heptyloxy)benzyl)amino)benzylphosphonic acid (analogue) | Autotaxin (FS-3 hydrolysis) | In vitro fluorescence-based assay | 20 nM | [2] |

| 6-((4-(heptyloxy)benzyl)amino)naphthalen-2-ylmethylphosphonic acid (analogue) | Autotaxin (FS-3 hydrolysis) | In vitro fluorescence-based assay | 100 nM | [2] |

Antioxidant Activity

The presence of a hydroxyl group on the naphthalene ring suggests potential antioxidant activity. One study has synthesized and evaluated a specific derivative for its ability to scavenge free radicals.

(2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP) was assessed for its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of a (Hydroxy-2-naphthalenylmethyl)phosphonic Acid Derivative

| Compound | Assay | IC50 (μg/mL) | Reference |

| (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP) | DPPH radical scavenging | 37.64 ± 1.43 |

Anticancer and Antimicrobial Activities

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols for the synthesis and biological evaluation of (Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives.

Synthesis of (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP)

This synthesis is an example of the Kabachnik-Fields reaction.

-

Imine Formation: 2-hydroxynaphthaldehyde and 2-aminophenol are dissolved in toluene. The mixture is heated to 100°C for 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC). The resulting solid imine intermediate is washed with diethyl ether.

-

Phosphonylation: The purified imine is then reacted with phosphorous acid to yield the final α-aminophosphonate product, (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP).

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (\¹H, \¹³C, and \³¹P).

In Vitro Autotaxin Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against autotaxin.[2]

-

Enzyme and Substrate Preparation: Recombinant human autotaxin and the fluorogenic substrate FS-3 are used.

-

Assay Procedure: The assay is performed in a 96-well plate format. The test compounds are pre-incubated with autotaxin in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA).

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the FS-3 substrate. The fluorescence generated from the hydrolysis of FS-3 is monitored over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of the synthesized compounds.

-

Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., methanol) at various concentrations.

-

Assay Procedure: A freshly prepared solution of DPPH in the same solvent is added to the test compound solutions. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer. A control sample containing the solvent and DPPH is also measured.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development. Based on the identified enzyme inhibitory activities, two key signaling pathways are of interest.

Insulin Receptor Tyrosine Kinase Signaling Pathway

The inhibition of the insulin receptor tyrosine kinase by (Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives would disrupt the downstream signaling cascade that regulates glucose metabolism and cell growth.

Caption: Insulin Receptor Tyrosine Kinase Signaling Pathway and point of inhibition.

Autotaxin-LPA Signaling Pathway

By inhibiting autotaxin, these compounds can reduce the production of LPA, thereby modulating its downstream effects on cell proliferation, migration, and survival, which are critical in cancer and fibrosis.[4][5]

Caption: Autotaxin-LPA Signaling Pathway and the inhibitory action of derivatives.

Conclusion and Future Directions

(Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives represent a versatile scaffold with demonstrated biological activities, particularly in enzyme inhibition and antioxidant effects. The available data suggests that these compounds warrant further investigation as potential therapeutic agents. Future research should focus on:

-

Synthesis and Screening: The synthesis of a broader library of derivatives with systematic structural modifications to establish clear structure-activity relationships (SAR) for anticancer and antimicrobial activities.

-

Mechanism of Action Studies: Elucidation of the precise mechanisms by which these compounds exert their biological effects, including the identification of specific molecular targets and signaling pathways.

-

In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of (Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay Using HNMPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a potent and specific, membrane-impermeable inhibitor of the insulin receptor (IR) tyrosine kinase. Its ability to selectively block the kinase activity of the insulin receptor makes it a valuable tool for studying insulin signaling pathways and for the development of therapeutic agents targeting insulin resistance and related metabolic disorders. This document provides a detailed protocol for performing an in vitro kinase assay using this compound to determine its inhibitory activity against the insulin receptor kinase and to assess its selectivity against other kinases.

Principle of the Assay

The in vitro kinase assay is a biochemical method used to measure the activity of a kinase enzyme. In this protocol, the activity of the insulin receptor kinase is determined by measuring the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific peptide substrate. The inhibitory effect of this compound is quantified by measuring the reduction in kinase activity in the presence of the compound. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%, is a key parameter for evaluating the potency of the inhibitor.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (µM) | Comments |

| Insulin Receptor (IR) | 0.7 | Primary target |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | > 100 | High selectivity over the closely related IGF-1R. |

| Epidermal Growth Factor Receptor (EGFR) | > 100 | No significant inhibition observed. |

| Platelet-Derived Growth Factor Receptor (PDGFR) | > 100 | No significant inhibition observed. |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | > 100 | No significant inhibition observed. |

| c-Src | > 100 | No significant inhibition observed. |

| Abl | > 100 | No significant inhibition observed. |

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Experimental Protocols

Materials and Reagents

-

Recombinant human insulin receptor kinase domain

-

This compound (Hydroxy-2-naphthalenylmethyl)phosphonic acid)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

96-well microplates

-

Plate reader capable of measuring luminescence or radioactivity

-

[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)

Experimental Workflow

Caption: Experimental workflow for the in vitro kinase assay with this compound.

Detailed Method

-

Preparation of Reagents:

-

Prepare a 10X stock solution of kinase assay buffer.

-

Reconstitute the recombinant insulin receptor kinase in an appropriate buffer to the desired stock concentration.

-

Dissolve the peptide substrate in kinase assay buffer to the desired stock concentration.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series in kinase assay buffer.

-

Prepare a stock solution of ATP in water. For radiometric assays, spike the cold ATP with [γ-³²P]ATP.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the serially diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add 20 µL of the insulin receptor kinase solution to each well.

-

Add 20 µL of the peptide substrate solution to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume should be 50 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or phosphoric acid for radiometric assays).

-

-

Detection:

-

Luminescence-based detection (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Radiometric detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway

Insulin Receptor Signaling Pathway

Caption: Simplified insulin receptor signaling pathway and the point of inhibition by this compound.

Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating its tyrosine kinase domain. This leads to the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activate downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways. These pathways regulate crucial cellular processes such as glucose uptake, glycogen and protein synthesis, and gene expression. This compound specifically inhibits the initial autophosphorylation of the insulin receptor, thereby blocking all downstream signaling events.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in an in vitro kinase assay to study the insulin receptor. The detailed protocol and accompanying information will be valuable for researchers investigating insulin signaling, developing novel therapeutics for metabolic diseases, and characterizing the selectivity of kinase inhibitors. The high selectivity of this compound for the insulin receptor makes it an excellent tool for dissecting the specific roles of this receptor in complex biological systems.

Application Note: Protocol for Treating GIST882 Cells with HNMPA-(AM)3

An application note providing a detailed protocol for the treatment of GIST882 cells with the hypothetical compound HNMPA-(AM)3 is presented below. This document is intended for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams for signaling pathways and experimental workflows are included in Graphviz DOT language.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. The GIST882 cell line, which harbors a homozygous missense mutation in KIT exon 13 (K642E), is a widely used in vitro model for imatinib-sensitive GISTs.[1] This document provides a detailed protocol for treating GIST882 cells with a novel investigational compound, this compound-(AM)3. The following sections outline the necessary procedures for cell culture, compound treatment, and subsequent analysis of cell viability, apoptosis, and target protein expression.

Materials and Methods

Cell Culture

GIST882 cells should be maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 15% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% Penicillin/Streptomycin.[2] Cells are to be cultured at 37°C in a humidified atmosphere of 5% CO2.

This compound-(AM)3 Preparation

This compound-(AM)3 should be dissolved in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO) should be run in parallel in all experiments.

Experimental Workflow

The general workflow for treating GIST882 cells with this compound-(AM)3 and subsequent analysis is depicted below.

Experimental Protocols

Cell Viability Assay

A luminescence-based cell viability assay can be performed to determine the half-maximal inhibitory concentration (IC50) of this compound-(AM)3.

-

Seed GIST882 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound-(AM)3 concentrations (e.g., 0.001 µM to 10 µM) for 72 hours.

-

Add a luminescence-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for Protein Expression

To assess changes in protein expression, such as the target of this compound-(AM)3 or downstream effectors like KIT, protein lysates are prepared from treated GIST882 cells.[3]

-

Seed 1 x 10^6 GIST882 cells in T25 flasks and treat with this compound-(AM)3 at sub-cytotoxic concentrations for 24 hours.[3]

-

Wash cells with 1X PBS, trypsinize, and centrifuge at 8000g for 3 minutes.[3]

-

Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a Bradford assay.

-

Perform electrophoresis and immunoblotting with primary antibodies against target proteins (e.g., KIT, GAPDH as a loading control).

RT-PCR for Gene Expression Analysis

Changes in gene expression can be measured using Reverse Transcription PCR (RT-PCR).[3]

-

Seed 1 x 10^6 GIST882 cells in T25 flasks and treat with this compound-(AM)3 at sub-cytotoxic concentrations for 24 hours.[3]

-

Wash cells with 1X PBS, trypsinize, and centrifuge at 8000g for 3 minutes.[3]

-

Extract total RNA using a suitable kit (e.g., Absolutely RNA® Miniprep Kit).[3]

-

Perform one-step RT-PCR using a system like the One-step Superscript RT-PCR system (Invitrogen) to analyze the expression of target genes (e.g., KIT, MYC) and a housekeeping gene (e.g., GAPDH).[3]

Apoptosis Assay

The induction of apoptosis can be confirmed by observing the cleavage of PARP and caspase 3 via Western blotting or by using a TUNEL assay.[4]

-

Treat GIST882 cells with this compound-(AM)3 at various concentrations for a specified time (e.g., 72 hours).

-

For Western blotting, follow the protocol in section 3.2 and probe for cleaved PARP and cleaved caspase 3.

-

For TUNEL assay, fix and permeabilize the cells, then label the DNA strand breaks with terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs. Analyze by flow cytometry.

Data Presentation

Quantitative data from the experiments should be organized into clear tables for easy interpretation and comparison.

Table 1: Cell Viability (IC50) of this compound-(AM)3 in GIST882 Cells

| Compound | IC50 (µM) |

| This compound-(AM)3 | [Value] |

| Imatinib (Control) | [Value] |

Table 2: Effect of this compound-(AM)3 on Gene Expression in GIST882 Cells

| Treatment (24h) | Target Gene 1 (% of Control) | Target Gene 2 (% of Control) |

| Vehicle (DMSO) | 100 | 100 |

| This compound-(AM)3 (0.5x IC50) | [Value] | [Value] |

| This compound-(AM)3 (1x IC50) | [Value] | [Value] |

Table 3: Effect of this compound-(AM)3 on Protein Expression in GIST882 Cells

| Treatment (24h) | Target Protein 1 (% of Control) | Target Protein 2 (% of Control) |

| Vehicle (DMSO) | 100 | 100 |

| This compound-(AM)3 (0.5x IC50) | [Value] | [Value] |

| This compound-(AM)3 (1x IC50) | [Value] | [Value] |

Table 4: Induction of Apoptosis by this compound-(AM)3 in GIST882 Cells

| Treatment (72h) | % Apoptotic Cells (TUNEL Assay) | Cleaved PARP (Fold Change) |

| Vehicle (DMSO) | [Value] | 1.0 |

| This compound-(AM)3 (1x IC50) | [Value] | [Value] |

| This compound-(AM)3 (2x IC50) | [Value] | [Value] |

Signaling Pathway Visualization

GIST882 cell survival is highly dependent on the KIT signaling pathway. This compound-(AM)3 may exert its effects by modulating this pathway.

This document provides a comprehensive set of protocols for the initial characterization of a novel compound, this compound-(AM)3, in GIST882 cells. The methodologies are based on established techniques for studying GIST cell lines. Researchers should adapt these protocols as necessary based on the specific properties of the compound and their experimental goals.

References

- 1. Insulin-like growth factor binding protein-3 has dual effects on gastrointestinal stromal tumor cell viability and sensitivity to the anti-tumor effects of imatinib mesylate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Targeting Human Gastrointestinal Stromal Tumour Cells with a Quadruplex-binding Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the translational machinery in gastrointestinal stromal tumors (GIST): a new therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of HNMPA-Treated Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA [(Hydroxy-2-naphthalenylmethyl)phosphonic acid], particularly in its cell-permeable trisacetoxymethyl ester form (this compound-(AM)3), is a known inhibitor of the insulin receptor (IR) tyrosine kinase.[1] By targeting the autophosphorylation of the insulin receptor, this compound effectively modulates downstream signaling cascades, making it a valuable tool for studying insulin signaling and its role in various physiological and pathological processes. Western blotting is a fundamental technique to analyze the effects of such inhibitors on protein expression and phosphorylation status within treated cells. This document provides detailed protocols for the Western blot analysis of cell lysates following this compound treatment, along with data presentation and pathway visualization to facilitate experimental design and data interpretation.

Data Presentation

The following table summarizes the quantitative effects of this compound-(AM)3 on protein phosphorylation as determined by Western blot analysis. This data is derived from studies on C2C12 skeletal muscle cells.

Table 1: Effect of this compound-(AM)3 on Insulin- and Zinc-Induced Akt Phosphorylation

| Treatment Group | This compound-(AM)3 Concentration (µM) | Normalized pAkt/Total Akt Ratio (Insulin-Treated) | Normalized pAkt/Total Akt Ratio (Zinc-Treated) |

| Control | 0 | 1.00 | 1.00 |

| This compound-(AM)3 | 25 | ~0.80 | ~0.90 |

| This compound-(AM)3 | 50 | ~0.60 | ~0.80 |

| This compound-(AM)3 | 100 | ~0.40 | ~0.70 |

Data is estimated from graphical representations in scientific literature and presented as a ratio relative to the control group (no this compound-(AM)3 treatment). Actual results may vary based on experimental conditions.[2]

Signaling Pathway

This compound acts as an inhibitor of the insulin receptor, a receptor tyrosine kinase. Upon insulin binding, the receptor undergoes autophosphorylation on tyrosine residues, initiating a signaling cascade. This compound has been shown to inhibit both tyrosine and serine autophosphorylation of the insulin receptor.[3] This inhibition blocks the recruitment and activation of downstream substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS proteins typically serve as docking sites for other signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Grb2, which in turn activate the Akt and MAPK/ERK pathways, respectively. By inhibiting the initial receptor autophosphorylation, this compound effectively dampens these downstream signals.

Caption: this compound inhibits the insulin receptor, blocking downstream signaling pathways.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Starvation (Optional): For studies involving growth factor stimulation (e.g., insulin), it is often necessary to serum-starve the cells for 4-18 hours prior to treatment to reduce basal signaling.

-

This compound-(AM)3 Preparation: Prepare a stock solution of this compound-(AM)3 in a suitable solvent, such as DMSO. Further dilute the stock solution in serum-free or complete media to the desired final concentrations (e.g., 25, 50, 100 µM).

-

Pre-treatment with this compound-(AM)3: Remove the culture medium and add the media containing the desired concentration of this compound-(AM)3. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and inhibition of the target.

-

Stimulation (if applicable): Following the pre-treatment period, add the stimulating agent (e.g., 10 nM insulin) directly to the media and incubate for the desired time (e.g., 15-60 minutes).

-

Cell Lysis: After treatment, immediately place the culture plates on ice and proceed to cell lysis.

Western Blot Protocol

The following is a standard protocol for Western blot analysis.

Caption: A typical workflow for Western blot analysis.

1. Cell Lysis:

-

Wash cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes.

4. SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Blocking:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-pAkt, anti-Akt, anti-pIR, anti-IR) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

9. Secondary Antibody Incubation:

-

Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

10. Washing:

-

Wash the membrane three times for 10-15 minutes each with TBST.

11. Detection:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

12. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the signal of the protein of interest to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for loading differences. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

References

Application Notes and Protocols: Determining the IC50 of (Hydroxy-2-naphthalenylmethyl)phosphonic acid

Topic: Determining the IC50 of (Hydroxy-2-naphthalenylmethyl)phosphonic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid, also known as HNMPA, is a compound that has been identified as an inhibitor of the insulin receptor tyrosine kinase.[1] Understanding its inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50), is crucial for its characterization as a potential therapeutic agent or research tool. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. This document provides detailed application notes and experimental protocols for determining the IC50 of this compound against its target.

Quantitative Data Summary

The inhibitory activity of (Hydroxy-2-naphthalenylmethyl)phosphonic acid against its primary target is summarized in the table below.

| Compound Name | Target | IC50 Value | Notes |

| (Hydroxy-2-naphthalenylmethyl)phosphonic acid (this compound) | Insulin Receptor Tyrosine Kinase | 100 µM | Inhibits both serine and tyrosine autophosphorylation of the human insulin receptor.[1] |

A structurally related compound, (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP), has also been evaluated for its antioxidant activity.

| Compound Name | Assay | IC50 Value (µg/mL) |

| (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP) | DPPH radical scavenging activity | 37.64 ± 1.43 |

Experimental Protocols

The following protocols describe the methodologies for determining the IC50 of (Hydroxy-2-naphthalenylmethyl)phosphonic acid. A biochemical assay is detailed for direct measurement of enzyme inhibition, and a cell-based assay is provided to assess the compound's effect in a cellular context.

This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 of this compound against purified insulin receptor tyrosine kinase.

Materials:

-

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (this compound)

-

Recombinant human insulin receptor tyrosine kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the kinase buffer to achieve a range of concentrations for testing.

-

Kinase Reaction Setup:

-

Add 1 µL of the diluted this compound or vehicle control (e.g., 5% DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the insulin receptor tyrosine kinase solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their respective Km values for the enzyme.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity (luminescence) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This protocol assesses the effect of this compound on the proliferation of a cell line that is dependent on insulin receptor signaling.

Materials:

-

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (this compound)

-

A suitable cell line (e.g., A431 cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding:

-

Culture cells to near confluency.

-

Trypsinize, neutralize, and centrifuge the cells.

-

Resuspend the cells in fresh medium and adjust the cell concentration.

-

Seed 100 µL of the cell suspension into the wells of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or a vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

-

MTT Assay:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway inhibited by (Hydroxy-2-naphthalenylmethyl)phosphonic acid.

Caption: Experimental workflow for IC50 determination.

Caption: Inhibition of the Insulin Receptor Signaling Pathway.

References

Experimental Use of a Novel PI3K/AKT/mTOR Pathway Inhibitor, HNMPA, in Kaposi's Sarcoma Research